![molecular formula C19H21ClN2O4 B2653834 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351611-84-1](/img/structure/B2653834.png)
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane . It has been reported to have inhibitory activity against dengue virus type 2 (DENV2) .
Synthesis Analysis
The compound is part of a new series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The compound is a complex organic molecule with multiple functional groups. It includes a 3-chlorobenzyl group, a 1,9-diazaspiro[5.5]undecane moiety, and a 5-methylisoxazol-4-yl group .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on similar spiro compounds, focusing on their synthesis and structural elucidation. Studies include the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, showcasing the versatility of spiro compounds in synthetic organic chemistry (Rahman et al., 2013). Another study employed crystal X-ray diffraction and NMR analysis to elucidate the structures of di( o-, m-, and p-chlorophenyl)-tetraoxaspiro[5.5]undecanes, highlighting the importance of structural analysis in understanding compound properties (Sun et al., 2010).
Biological Activities
Research on compounds with similar structural features has also explored their potential biological activities. For instance, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the therapeutic potential of these compounds (Hafez et al., 2016). Additionally, the structural effects on the reactions of diazoalkanes with 2,3-dichloro-5,6-dicyanobenzoquinone have been investigated, offering insights into the reactivity of such compounds and their potential application in drug design (Oshima & Nagai, 1986).
Antioxidant Properties
Compounds exhibiting bromophenol functionalities, similar in structural complexity to the query compound, have been synthesized and evaluated for their antioxidant properties, underscoring the potential of these compounds in oxidative stress-related therapeutic applications (Balaydın et al., 2010).
Synthesis of Active Esters
The synthesis of N-protected amino acid-ASUD esters using a new reagent demonstrates the application of spiro compounds in peptide synthesis, highlighting their utility in synthesizing biologically active molecules (Rao et al., 2016).
Future Directions
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-16(17(21-26-13)14-5-2-3-6-15(14)20)18(23)22-9-7-19(8-10-22)24-11-4-12-25-19/h2-3,5-6H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVNTWZJBNABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2653756.png)
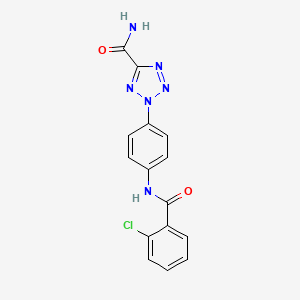
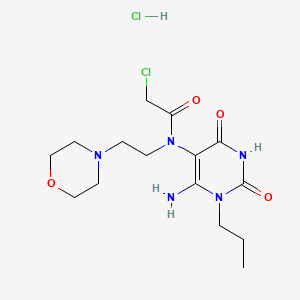
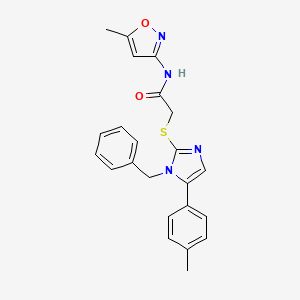
![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)
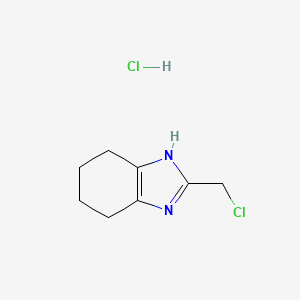
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)
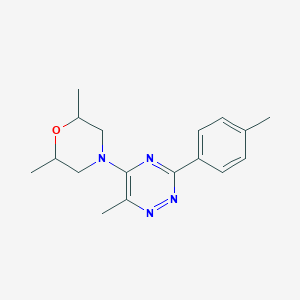
![N-(1,3-benzodioxol-5-yl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2653771.png)
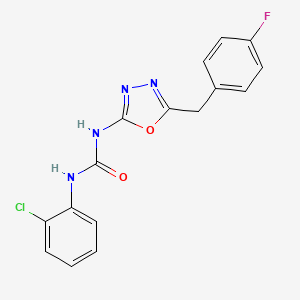
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)